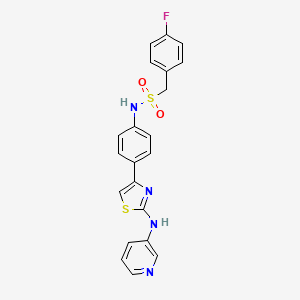

1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c22-17-7-3-15(4-8-17)14-30(27,28)26-18-9-5-16(6-10-18)20-13-29-21(25-20)24-19-2-1-11-23-12-19/h1-13,26H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUBJFNHHMFHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonamide Derivatives

Compounds 10–15 from International Journal of Molecular Sciences (2014) share structural motifs with the target molecule, including sulfonamide linkages and fluorophenyl substituents. However, their core heterocycles differ (1,2,4-triazole vs. thiazole). Key distinctions include:

- Synthesis: Triazole derivatives are synthesized via S-alkylation of α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) with 1,2,4-triazole-3-thiones . In contrast, the target compound’s thiazole core likely requires cyclization of thiourea intermediates or Hantzsch thiazole synthesis.

- Tautomerism : Triazoles 7–9 exist as thione tautomers, confirmed by IR spectra lacking ν(S–H) (~2500–2600 cm⁻¹) but showing ν(C=S) at 1247–1255 cm⁻¹ . Thiazoles like the target compound may exhibit different tautomeric behavior due to ring aromaticity.

Table 1: Structural and Spectral Comparison with Triazole Derivatives

Thiazole-Containing Urea Derivatives

Compounds 10d–10f from Molecules (2013) incorporate thiazole rings but replace sulfonamide with urea linkages. For example, 10d (m/z 548.2 [M+H]⁺) has a trifluoromethylphenyl-urea-thiazole-piperazine structure . Key differences:

- Bioactivity : Urea derivatives often target enzymes like carbonic anhydrase, while sulfonamides (e.g., the target compound) may inhibit kinases or proteases.

- Solubility : The urea group in 10d–10f enhances water solubility compared to the hydrophobic 4-fluorophenyl-sulfonamide moiety in the target compound.

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution

The positional isomer 1-(3-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide () differs only in the fluorophenyl substitution (3- vs. 4-position). This minor alteration impacts:

Table 2: Comparison of Fluorophenyl Isomers

| Property | 4-Fluoro Isomer | 3-Fluoro Isomer |

|---|---|---|

| logP (Predicted) | ~3.5 | ~3.2 |

| Metabolic Stability | Higher (para-substitution) | Moderate |

Oxazole-Based Sulfonamides

The crystal structure of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () highlights the impact of heterocycle choice. Oxazole’s reduced basicity (vs. thiazole) diminishes hydrogen-bonding capacity, likely reducing target affinity compared to the thiazole-containing compound .

Q & A

Basic: What are the key synthetic steps for preparing 1-(4-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide?

Answer:

The synthesis typically involves:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux in ethanol or THF .

- Step 2: Coupling the thiazole intermediate with a pyridin-3-amine group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3: Sulfonamide linkage formation between the fluorophenyl group and the thiazole-phenyl moiety using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Critical Parameters: Reaction temperature (50–80°C), solvent choice (THF/DMF), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for coupling steps) must be optimized to achieve >70% yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the thiazole ring and sulfonamide connectivity. Look for characteristic shifts: δ 7.8–8.2 ppm (pyridine protons), δ 3.2 ppm (SO₂NH) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 455.08) .

Advanced: How can researchers resolve contradictory solubility data reported in different studies?

Answer:

Contradictions often arise from solvent polarity or pH variations. A systematic approach includes:

- Solvent Screening: Test solubility in DMSO, THF, and aqueous buffers (pH 1–10) under controlled conditions (25°C) .

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions, which may falsely indicate low solubility .

- Standardized Protocols: Adopt OECD guidelines for solubility measurements to ensure reproducibility .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

- Catalyst Optimization: Screen Pd catalysts (e.g., XPhos vs. SPhos) for coupling efficiency; XPhos may improve yields by 15–20% in aryl amination .

- Microwave-Assisted Synthesis: Reduces reaction time for thiazole cyclization from 48 hours to 2–4 hours .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

- Core Modifications: Compare bioactivity of thiazole vs. oxazole analogs to determine the role of sulfur in target binding .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance metabolic stability .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to predict how pyridine substitution patterns influence kinase inhibition (e.g., JAK2 vs. EGFR) .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

- Kinase Profiling: Use a panel of 100+ kinases to identify primary targets (e.g., IC₅₀ < 1 μM for ABL1) .

- Crystallography: Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) to map binding interactions .

- RNA-Seq Analysis: Compare gene expression profiles in treated vs. untreated cancer cells to identify downstream pathways .

Basic: What are common intermediates in its synthesis?

Answer:

- Intermediate A: 4-(4-Fluorophenyl)thiazol-2-amine (prepared via Hantzsch synthesis) .

- Intermediate B: N-(4-Bromophenyl)methanesulfonamide (used in Suzuki coupling) .

- Intermediate C: 3-Aminopyridine derivative (introduced via Buchwald-Hartwig amination) .

Advanced: How should stability issues during storage be addressed?

Answer:

- Condition Screening: Store at –20°C under argon to prevent sulfonamide hydrolysis. Monitor degradation via HPLC every 3 months .

- Lyophilization: Improve long-term stability by lyophilizing the compound in mannitol or trehalose matrices .

Advanced: How to validate bioactivity against contradictory results?

Answer:

- Dose-Response Curves: Ensure IC₅₀ values are consistent across ≥3 independent assays (e.g., MTT vs. ATP-lite) .

- Off-Target Screening: Use BioMap panels to rule out non-specific effects (e.g., cytotoxicity in HEK293 cells) .

Basic: Which functional groups influence its chemical reactivity?

Answer:

- Sulfonamide (–SO₂NH–): Participates in hydrogen bonding with target proteins; sensitive to hydrolysis under acidic conditions .

- Thiazole Ring: Acts as a hydrogen bond acceptor; susceptible to oxidation with KMnO₄ .

- Fluorophenyl Group: Enhances lipophilicity (logP ≈ 3.2) and metabolic stability via C–F bond inertia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.